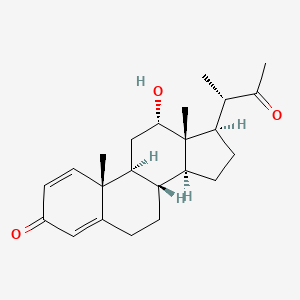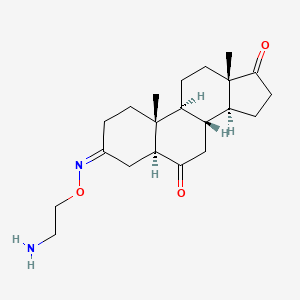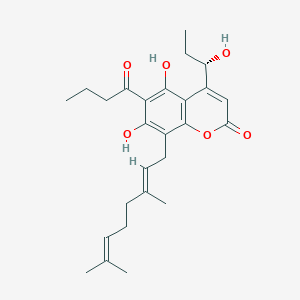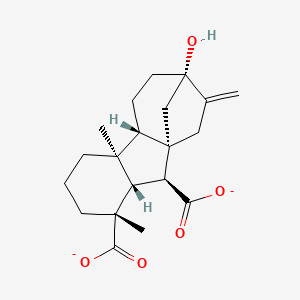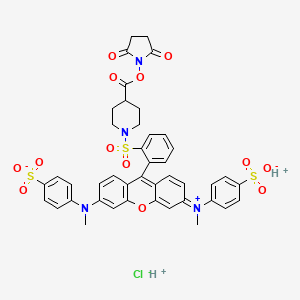
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydroxysqualene is a triterpenoid that is squalene substituted by four hydroxy groups. It is isolated from Rhus taitensis and has been shown to exhibit antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a triterpenoid, a tetrol and a primary alcohol. It derives from a hydride of a squalene.
Aplicaciones Científicas De Investigación
Synthesis for Pharmacokinetic Studies
A study by Philippe et al. (2018) details the synthesis of carbon-14 labeled squalene, a compound closely related to the requested chemical. This synthesis is utilized in pharmacokinetic studies, with the development of two labeling approaches providing radiochemical yields of 13.5% and 38%, respectively, and a purity higher than 98% in both cases. This approach is significant for tracing and studying the pharmacokinetics of squalene-derived compounds (Philippe et al., 2018).
Role in Hopene Biosynthesis
In research by Hoshino and Ohashi (2002), a compound structurally similar to the one was used to investigate hopene biosynthesis in Alicyclobacillus acidocaldarius. This study revealed the formation of novel carbocyclic skeletons and provided insights into the enzymatic transformation processes involved in hopene biosynthesis (Hoshino & Ohashi, 2002).
Polymer Chemistry and Material Sciences
A study by Jiang et al. (2014) demonstrates the use of 2,5-bis(hydroxymethyl)furan, a compound structurally related to the requested chemical, in the enzymatic synthesis of biobased polyesters. This research highlights the potential of such compounds in developing novel materials with desirable properties for various applications in material sciences (Jiang et al., 2014).
Crown Ether Synthesis
Naemura et al. (1985) utilized a compound similar to the one requested in the synthesis of chiral 18-crown-6 derivatives. These derivatives play a crucial role in the extraction of alkali metal picrates, showcasing the chemical's utility in the preparation of complex organic structures with potential applications in supramolecular chemistry (Naemura et al., 1985).
Propiedades
Nombre del producto |
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol |
|---|---|
Fórmula molecular |
C30H50O4 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol |
InChI |
InChI=1S/C30H50O4/c1-25(13-7-15-27(3)17-9-19-29(21-31)22-32)11-5-6-12-26(2)14-8-16-28(4)18-10-20-30(23-33)24-34/h11-12,15-16,19-20,31-34H,5-10,13-14,17-18,21-24H2,1-4H3/b25-11+,26-12+,27-15+,28-16+ |
Clave InChI |
YMMHDITUHQNNKU-DKTKHUEWSA-N |
SMILES isomérico |
C/C(=C\CC/C=C(/CC/C=C(/CCC=C(CO)CO)\C)\C)/CC/C=C(/CCC=C(CO)CO)\C |
SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO |
SMILES canónico |
CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



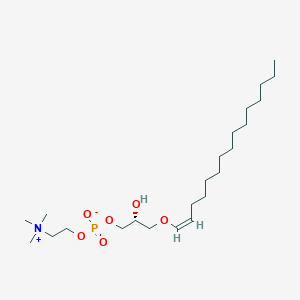


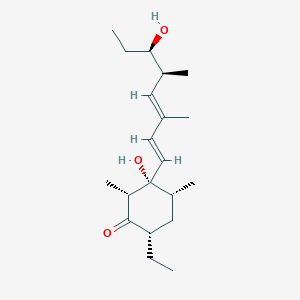
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
